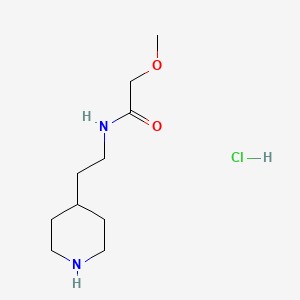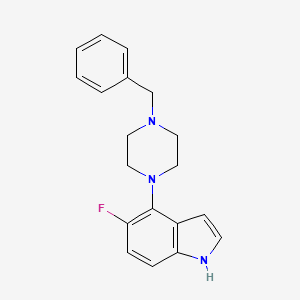
4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole
Vue d'ensemble
Description
4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety attached to a fluorinated indole ring. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety is attached through nucleophilic substitution reactions, often using benzyl chloride and piperazine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl chloride and piperazine in the presence of potassium carbonate.
Major Products Formed
Applications De Recherche Scientifique
4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the interaction with various biological targets, including receptors and enzymes.
Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methylpiperazin-1-yl)-5-fluoro-1H-indole: Similar structure but with a methyl group instead of a benzyl group.
4-(4-benzylpiperazin-1-yl)-5-chloro-1H-indole: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole lies in its specific combination of the benzylpiperazine moiety and the fluorinated indole ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for diverse research applications .
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c20-17-6-7-18-16(8-9-21-18)19(17)23-12-10-22(11-13-23)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGZEOFXXLXXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC4=C3C=CN4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


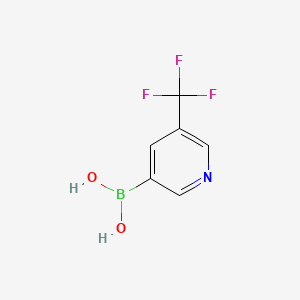



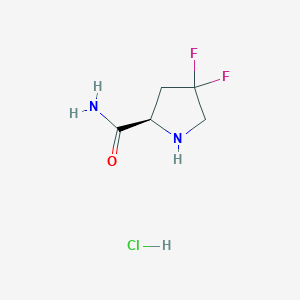

![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)
![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)

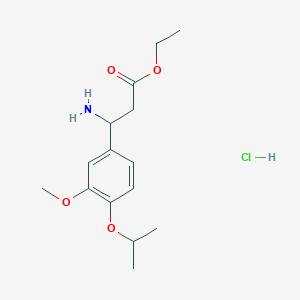
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)
